tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24FN3O2 |
|---|---|
Molecular Weight |
309.38 g/mol |
IUPAC Name |
tert-butyl 4-[(4-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3 |
InChI Key |
PBQVLNMXBSIQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of tert-butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate involves multi-step organic transformations, typically starting from substituted fluoronitrobenzenes and piperazine derivatives. The key synthetic steps include nucleophilic aromatic substitution, carbamate protection, nitro group reduction, and purification.
Stepwise Synthetic Route
Starting Materials and Key Reagents
| Compound/Reagent | Role | Source/Note |
|---|---|---|
| Piperazine | Nucleophile | Commercially available |
| 1,2-Difluoro-4-nitrobenzene | Electrophile | Starting aromatic substrate |
| Di-tert-butyl dicarbonate (Boc2O) | Carbamate protecting agent | For tert-butyl carbamate group |
| Palladium on carbon (Pd/C) | Catalyst for reduction | Hydrogenation catalyst |
| Benzyl chloroformate | Carbamate protecting agent | For intermediate protection step |
| Organic solvents (toluene, xylene, ethyl acetate) | Reaction medium | Used in various steps |
| Bases (sodium bicarbonate, potassium carbonate) | Acid scavengers | Used in carbamate formation |
Synthetic Procedure Overview
Nucleophilic Aromatic Substitution
- Piperazine is reacted with 1,2-difluoro-4-nitrobenzene in an aromatic hydrocarbon solvent such as toluene or xylene.
- The reaction temperature is maintained between 40 °C and 90 °C, typically around 80-90 °C for 3-6 hours.
- This step yields 1-(2-fluoro-4-nitrophenyl)piperazine as the key intermediate.
Carbamate Protection
- The intermediate is treated with di-tert-butyl dicarbonate (Boc2O) in an aromatic solvent to introduce the tert-butyl carbamate protecting group on the piperazine nitrogen.
- Reaction conditions are mild, typically at room temperature or slightly elevated temperatures.
Nitro Group Reduction
- The nitro group on the aromatic ring is reduced to an amino group using catalytic hydrogenation.
- Palladium on carbon (Pd/C) is employed as the catalyst under hydrogen gas at pressures around 72 psi.
- The reaction is carried out in toluene or ethyl acetate at approximately 30-40 °C for 12-16 hours.
- This step yields tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate.
Purification and Isolation
- After reduction, the reaction mixture is filtered to remove the catalyst.
- The organic phase is washed with aqueous sodium bicarbonate to neutralize any acidic byproducts.
- The product is isolated by solvent evaporation and recrystallization if necessary.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | Piperazine + 1,2-difluoro-4-nitrobenzene in toluene/xylene | 80-90 | 3-6 | High | Homogeneous solution formation essential |
| Carbamate protection | Di-tert-butyl dicarbonate in toluene | 20-40 | 2-3 | High | Inorganic base (NaHCO3, K2CO3) used to scavenge acid |
| Nitro reduction | Pd/C catalyst, H2 gas, toluene or ethyl acetate | 30-40 | 12-16 | 95-96 | Hydrogen pressure ~72 psi; careful catalyst removal |
| Purification | Filtration, aqueous wash, solvent evaporation | Room temp | - | - | Product purity >95% achievable |
Mechanistic Insights and Optimization Notes
- The nucleophilic aromatic substitution exploits the electron-deficient fluoronitrobenzene ring, where the fluorine ortho to the nitro group is displaced by the piperazine nitrogen.
- The Boc protection stabilizes the piperazine nitrogen, preventing side reactions during reduction.
- Catalytic hydrogenation selectively reduces the nitro group without affecting the fluorine substituent or the carbamate protecting group.
- Use of aromatic solvents such as toluene or xylene improves solubility and reaction control.
- The presence of inorganic bases during carbamate formation neutralizes generated acids, improving yield and purity.
Alternative and Related Synthetic Routes
- Some patents and literature describe the use of benzyl chloroformate for carbamate protection prior to reduction, followed by deprotection steps to yield related intermediates.
- Modified Bruylants approaches and organometallic additions have been explored for related piperazine derivatives, though with steric challenges.
- Hydrogenation in ethyl acetate with 10% Pd/C is reported to give yields around 96% for related compounds, suggesting solvent and catalyst loading optimization can be tailored.
Summary Table of Key Synthetic Steps
| Step No. | Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperazine + 1,2-difluoro-4-nitrobenzene → 1-(2-fluoro-4-nitrophenyl)piperazine | Toluene, 80-90 °C, 3-6 h | Nucleophilic aromatic substitution |
| 2 | Carbamate protection (Boc group) | Di-tert-butyl dicarbonate, base, toluene, 20-40 °C, 2-3 h | tert-Butyl carbamate protected intermediate |
| 3 | Nitro reduction → amino group | Pd/C, H2 gas, toluene or ethyl acetate, 30-40 °C, 12-16 h | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate |
| 4 | Purification | Filtration, aqueous wash, evaporation | High purity isolated product |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorobenzyl group can be reduced to form corresponding benzyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)[][4].
Major Products Formed:
- Oxidation products include nitro derivatives.
- Reduction products include benzyl derivatives.
- Substitution products include various substituted piperazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility. In contrast, the nitro-methyl derivative (LogP 1.9) is more polar due to the nitro group. The carbonyl-bromo-fluoro analog shows poor aqueous solubility, attributed to its bulky substituents.
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data available, but piperazine derivatives typically adopt chair conformations with axial/equatorial substituent orientations.
- tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate (): Exhibits chair conformation with intramolecular O–H⋯N hydrogen bonding, stabilizing the bioactive conformation.
- Carbonyl-Bromo-Fluoro Analog () : Crystal packing involves weak C–H⋯O interactions, forming supramolecular chains.
Biological Activity
tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22FN3O2
- Molecular Weight : 295.35 g/mol
- CAS Number : 154590-35-9
- Density : 1.2 g/cm³
- Boiling Point : 439.6 °C at 760 mmHg
The biological activity of this compound has been primarily studied in the context of enzyme inhibition, particularly targeting tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. Inhibitors of TYR are of significant interest due to their potential use in treating hyperpigmentation disorders and melanoma.
Inhibition Studies
Recent studies have shown that derivatives of piperazine, including this compound, exhibit competitive inhibition against TYR. For instance, a related compound demonstrated an IC50 value of 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that modifications to the piperazine structure can enhance inhibitory potency.
Case Studies and Experimental Data
- In vitro Studies :
- Docking Studies :
- Kinetic Analysis :
Comparative Analysis Table
Q & A
Q. Key Conditions :
- Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis.
- Catalytic bases (e.g., K₂CO₃) to facilitate alkylation .
- Temperature control (80–110°C) to optimize reaction rates and minimize side products .
How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. LCMS) during structural characterization?
Advanced
Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or ionization artifacts in LCMS.
- NMR Analysis :
- LCMS Interpretation :
Case Study : In tert-butyl piperazine derivatives, LCMS may show [M+H-100]+ due to Boc cleavage, while NMR confirms intact Boc groups. This discrepancy highlights the need for multi-technique validation .
What strategies optimize regioselectivity during substitution reactions at the piperazine ring?
Advanced
Regioselectivity is influenced by steric and electronic factors:
- Steric Control : Use bulky substituents (e.g., tert-butyl) to direct reactions to less hindered nitrogen atoms .
- Electronic Effects : Activate specific positions via electron-withdrawing groups (e.g., fluorobenzyl). For example, the fluorine atom in 2-fluorobenzyl enhances electrophilicity at the para position, favoring selective alkylation .
- Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) ensures precise functionalization .
Example : In tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, Pd catalysis enables selective coupling at the brominated pyrimidine position .
How does the fluorine atom in the 2-fluorobenzyl group influence biological activity and reactivity?
Q. Advanced
- Reactivity : Fluorine’s electronegativity increases the stability of intermediates in substitution reactions, reducing side products .
- Biological Interactions :
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vitro .
Experimental Design : Compare fluorinated vs. non-fluorinated analogs in enzymatic assays (e.g., IC₅₀ measurements) to quantify fluorine’s impact .
What crystallographic techniques are used to determine the spatial conformation of this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
- Resolve piperazine ring puckering and fluorobenzyl orientation. For example, in related compounds, the piperazine adopts a chair conformation, and fluorophenyl groups show coplanarity with the ring .
- Challenges :
- Low crystal quality due to flexible substituents. Use seeding or gradient cooling.
- Disorder in the Boc group: Apply restraints during refinement .
Case Study : SC-XRD of tert-butyl 4-(2-hydroxy-phenyl)pyrimidin-5-yl derivatives confirmed intramolecular H-bonding between NH and carbonyl groups, stabilizing the conformation .
How can researchers address low yields in the final deprotection step (Boc removal)?
Q. Basic
- Acid Selection : Use TFA in CH₂Cl₂ (20–50% v/v) for milder deprotection vs. HCl/dioxane for faster reactions .
- Side Reactions : Avoid excess acid to prevent protonation of the amine, which can lead to salt formation and reduced solubility.
- Workup : Neutralize with NaHCO₃ post-deprotection and extract with CH₂Cl₂ to recover the free amine .
Optimization : Monitor reaction progress via TLC (ninhydrin stain for free amines) and adjust reaction time (typically 1–4 hours) .
What in vitro assays are suitable for evaluating this compound’s bioactivity?
Q. Advanced
- Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, Src) to measure IC₅₀ .
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in dose-response studies (1–100 µM range) .
Data Interpretation : Corrogate structural features (e.g., fluorobenzyl orientation) with activity using molecular docking (e.g., AutoDock Vina) .
How to analyze stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
